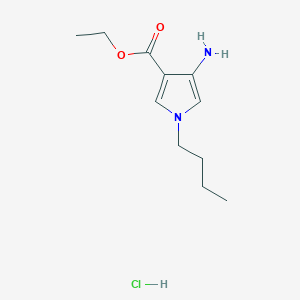
Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a butyl chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the reaction of ethyl acetoacetate with butylamine, followed by cyclization using an acid catalyst . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride
- Ethyl 4-amino-1-ethyl-1H-pyrrole-3-carboxylate hydrochloride
- Ethyl 4-amino-1-propyl-1H-pyrrole-3-carboxylate hydrochloride
Uniqueness
Ethyl 4-amino-1-butyl-1H-pyrrole-3-carboxylate hydrochloride is unique due to its butyl chain, which can influence its solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl counterparts. The length of the butyl chain can also affect the compound’s ability to interact with biological membranes and proteins .
Propiedades
Fórmula molecular |
C11H19ClN2O2 |
|---|---|
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
ethyl 4-amino-1-butylpyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-3-5-6-13-7-9(10(12)8-13)11(14)15-4-2;/h7-8H,3-6,12H2,1-2H3;1H |
Clave InChI |
IZLCKVZXEUZXCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C(=C1)N)C(=O)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B14899249.png)


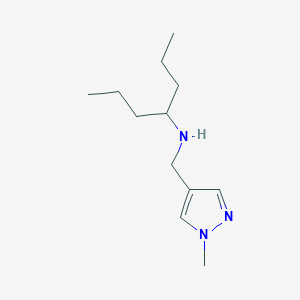
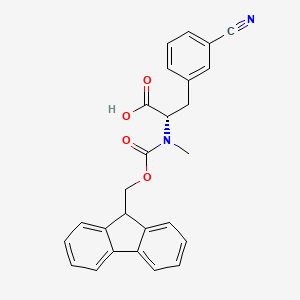
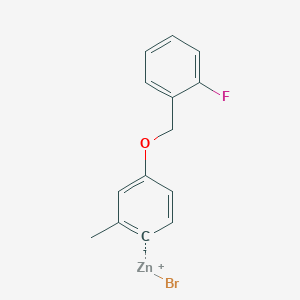


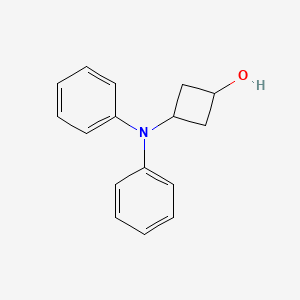
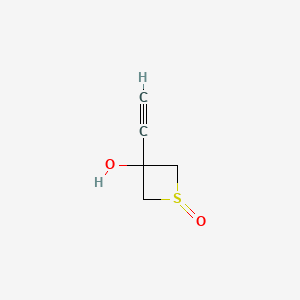
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
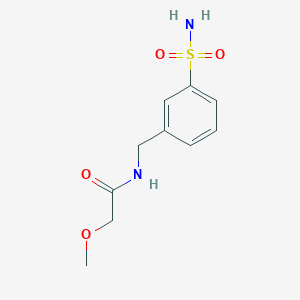
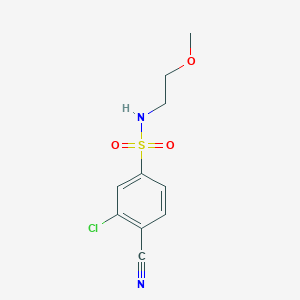
![9,10-Di-p-tolyl-10H-imidazo[1,2-a]naphtho[1,2-d]imidazole](/img/structure/B14899346.png)
